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GSK864 Profiling Data

This table consolidates key data from preclinical characterization assays [1].

Assay Type Description / Target Result / Value

Biochemical IC₅₀ Purified R132H mIDH1 enzyme 100 - 150 nM

Biochemical IC₅₀ Purified R132C mIDH1 enzyme 100 - 150 nM

Biochemical IC₅₀ Purified R172Q mIDH2 enzyme 183 nM

Cellular EC₅₀ (2-HG
Reduction)

HT-1080 fibrosarcoma cells (IDH1

R132C)

431 nM

Cellular EC₅₀ (2-HG
Reduction)

SNU-1079 cholangiocarcinoma cells

(IDH1 R132C)

288 nM

Selectivity Wild-type IDH1 enzyme >10 µM (Weak or no activity)

Competitive Binding Shift in IC₅₀ with high α-KG (5 mM) ~3 to 4-fold shift (Weakly
competitive)

Cellular Target
Engagement

Cellular Thermal Shift Assay (CETSA) Confirmed

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s529511?utm_src=pdf-body
https://www.smolecule.com/products/s529511?utm_src=pdf-interest
https://www.smolecule.com/products/s529511?utm_src=pdf-body
https://www.nature.com/articles/s41598-017-12630-x
https://www.smolecule.com/products/s529511?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Experimental Protocols for Troubleshooting

Here are detailed methodologies for key experiments you can use to identify the source of interference.

Biochemical Inhibition Assay

This assay measures the direct inhibition of the mIDH1 enzyme [1].

Principle: A diaphorase/resazurin system detects NADPH production via a red-shifted fluorescence
readout, which helps minimize interference from compound auto-fluorescence.

Procedure:
Reaction Mixture: Combine purified recombinant mIDH1 (e.g., R132H or R132C), the

substrate isocitrate, and the cofactor NADP+ in a suitable buffer.
Inhibitor Incubation: Add GSK864 (or DMSO vehicle control) to the reaction.

Detection: Initiate the coupled reaction with diaphorase and resazurin.
Measurement: Monitor the increase in fluorescence (Ex/Em ~560/590 nm) over time. The rate

of fluorescence increase is proportional to mIDH1 activity.
Troubleshooting: If you suspect assay interference, test the compound against the wild-type IDH1

enzyme. GSK864 should show minimal activity against the wild-type enzyme, confirming its on-target
nature [1].

Cellular 2-HG Production Assay

This assay confirms that GSK864 can inhibit its target and reduce 2-HG levels in a live-cell system [1].

Principle: The oncometabolite D-2-hydroxyglutarate (2-HG) produced by mIDH1 is measured in cell
culture supernatants or lysates.

Cell Lines:
Positive Control: HT-1080 (fibrosarcoma, IDH1 R132C) or engineered U87 (glioblastoma,

IDH1 R132H).
Negative Control: Use an isogenic wild-type IDH1 cell line.

Procedure:
Cell Seeding: Plate cells in 96- or 384-well plates and allow them to adhere.

Compound Treatment: Treat cells with a dose range of GSK864 for a set period (e.g., 48-72
hours).

Sample Collection: Collect cell culture media or cell lysates.
2-HG Quantification:
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Method 1 (LC-MS): The gold standard. Use liquid chromatography-mass spectrometry

(LC-MS) for absolute quantification of 2-HG.
Method 2 (High-Throughput Fluorescence): A coupled enzyme assay that consumes

NADPH, which can be detected with a fluorescence probe. This is suitable for higher
throughput but requires validation against LC-MS.

Troubleshooting: If GSK864 shows a much higher EC₅₀ in your cellular assay compared to its
biochemical IC₅₀, consider factors like cell permeability, compound efflux, or cellular metabolism of

the compound.

Cellular Thermal Shift Assay (CETSA)

This assay confirms that GSK864 directly binds to and stabilizes the mIDH1 protein in a cellular context,

providing evidence of target engagement [1].

Principle: When a small molecule binds to a protein, it can often increase the protein's thermal

stability.
Procedure:

Cell Treatment: Treat mIDH1-expressing cells with GSK864 or vehicle.
Heating: Aliquot the cell suspensions, heat each aliquot to a range of different temperatures

(e.g., from 40°C to 65°C).
Cell Lysis: Lyse the heated cells.

Fractionation: Centrifuge the lysates to separate the soluble (thermostable) protein from the
precipitated (denatured) protein.

Detection: Detect the remaining soluble mIDH1 protein in the supernatant via Western blotting
or an immunoassay.

GSK864 Mechanism & Experimental Workflow

The following diagram illustrates the mechanism of GSK864 and a general workflow for running and

troubleshooting the key assays described above.
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Mechanism of GSK864 Experimental & Troubleshooting Workflow
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Frequently Asked Questions (FAQs)

Q1: How specific is GSK864 for mutant IDH1 versus other related enzymes? GSK864 is potent against

mIDH1 (R132H/C) but also shows some activity against mIDH2 (R172Q), so it is not entirely selective

across the mutant IDH family. It has weak or no activity against wild-type IDH1 at concentrations below 10

µM, which is a good indicator of its on-target profile [1].

Q2: My cellular activity for GSK864 is weaker than expected. What could be the cause? A difference

between biochemical (nanomolar) and cellular (hundreds of nanomolar) potency is common. Key factors to

investigate include:

Cell Permeability: While GSK864 is cell-active, efflux transporters or poor uptake can affect its
intracellular concentration.

Cellular ATP Levels: The mIDH1 reaction is ATP-dependent. Fluctuations in cellular energy status
can indirectly influence the assay's readout.

Assay Interference: In cellular assays using coupled fluorescence detection, ensure you run
appropriate controls (e.g., compound alone, no cells) to rule out fluorescence or quenching artifacts.

Q3: What is the binding mode of GSK864? GSK864 is known to bind to an allosteric site within a single

monomer of the mIDH1 homodimer. This is distinct from inhibitors that bind at the dimer interface or the

catalytic site [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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